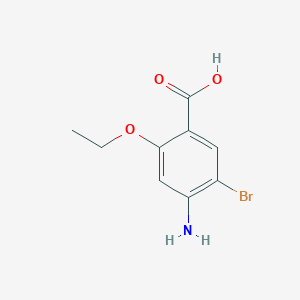

4-Amino-5-bromo-2-ethoxybenzoic acid

Description

4-Amino-5-bromo-2-ethoxybenzoic acid is a benzoic acid derivative with a bromine atom at position 5, an ethoxy group at position 2, and an amino group at position 2. This compound is structurally related to intermediates used in pharmaceuticals, such as mosapride, a gastroprokinetic agent. The bromo analog likely follows a similar synthetic route, with bromine introduction altering reactivity and yield due to its larger atomic size and polarizability compared to chlorine.

Properties

IUPAC Name |

4-amino-5-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMRFOZOBAWCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455518 | |

| Record name | 4-Amino-5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84923-73-9 | |

| Record name | 4-Amino-5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Amino-5-bromo-2-ethoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-ethoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions typically involve the use of bromine and nitric acid for the bromination and nitration steps, respectively, followed by catalytic hydrogenation for the reduction step.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Amino-5-bromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Antidiabetic Drugs

4-Amino-5-bromo-2-ethoxybenzoic acid serves as a critical intermediate in the synthesis of various antidiabetic agents, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are essential in managing type 2 diabetes by promoting glucose excretion through urine, thus lowering blood sugar levels. The compound is involved in the preparation of drugs like Dapagliflozin, which has been widely studied for its efficacy in diabetes management .

b. Tryptophanase Inhibition

Recent studies have indicated that derivatives of this compound exhibit tryptophanase inhibitory effects. This property can be leveraged to develop novel pharmaceuticals aimed at treating conditions associated with tryptophan metabolism, including certain neurological disorders .

Chemical Synthesis

a. Key Intermediate in Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its bromine and amino functional groups, which facilitate various chemical reactions such as nucleophilic substitutions and coupling reactions. Its versatility allows chemists to modify its structure to create a range of derivatives for specific applications .

b. Industrial Scale Production

Research has focused on optimizing the industrial production processes for this compound, enhancing yield and reducing costs. For instance, scalable synthesis methods have been developed that allow for large-scale production while maintaining high purity levels, making it more accessible for pharmaceutical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

*Note: The CAS number for this compound is inferred from but requires verification.

Electronic and Reactivity Comparisons

- Halogen Effects: Bromine (Br) in the target compound vs.

- Alkoxy Group Variations :

- Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃): Ethoxy’s longer chain increases lipophilicity, impacting solubility and bioavailability. Methoxy derivatives (e.g., CAS 2476-35-9) may exhibit higher aqueous solubility .

- Isopropoxy (OCH(CH₃)₂): Bulkier than ethoxy, leading to steric effects that could hinder intermolecular interactions in crystal packing or enzymatic binding .

- Positional Isomerism: The amino group’s position (e.g., 4-NH₂ in the target compound vs. 2-NH₂ in CAS 169045-04-9) alters electronic distribution. DFT studies on 2-amino-5-bromobenzoic acid suggest tautomer stability and bond-length variations influenced by substituent positioning .

Theoretical and Experimental Data

- DFT Analysis: For 2-amino-5-bromobenzoic acid, calculated bond lengths (e.g., C-Br: 1.89 Å) align closely with experimental data, suggesting reliability in modeling the target compound’s electronic structure. Ethoxy substitution may introduce minor deviations due to its electron-donating nature .

- Similarity Scores : Compounds with methoxy or positional isomerism (e.g., CAS 169045-04-9, similarity 0.97) highlight the sensitivity of structure-activity relationships to substituent placement .

Biological Activity

4-Amino-5-bromo-2-ethoxybenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Chemical Formula : C11H12BrNO3

- Molecular Weight : Approximately 288.12 g/mol

- Functional Groups : The presence of an amino group (-NH2), a bromo substituent (-Br), and an ethoxy group (-OCH2CH3) contributes to its reactivity and interaction with biological targets.

This compound is believed to interact with specific enzymes and receptors within biological systems. While detailed mechanisms are not fully elucidated, preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting methionine aminopeptidases, which play a crucial role in protein maturation and processing in human cells.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to receptors, modulating signaling pathways that influence cell behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Anti-inflammatory Effects : The compound's structural features suggest it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antitumor Potential : There are indications that derivatives of similar compounds have shown anticancer activity, warranting further investigation into this compound's potential in oncology.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Below is a summary of relevant findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.